molecular formula C6H4BrNO3 B1343913 6-Bromo-3-hydroxypicolinic acid CAS No. 321596-58-1

6-Bromo-3-hydroxypicolinic acid

Cat. No. B1343913
CAS RN: 321596-58-1
M. Wt: 218 g/mol
InChI Key: FSFPFQLFCVKWTG-UHFFFAOYSA-N
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Description

6-Bromo-3-hydroxypicolinic acid is a brominated derivative of picolinic acid, which is a pyridine-based compound with a carboxylic acid functional group. The presence of the bromine atom and the hydroxyl group on the pyridine ring significantly alters the chemical and physical properties of the compound compared to its parent structure, picolinic acid.

Synthesis Analysis

The synthesis of derivatives of picolinic acid, such as 6-bromo-3-hydroxypicolinic acid, can be achieved through various methods. For instance, the synthesis of related compounds like 6-bromopicolinic acid can be performed by reductive homocoupling of 6-bromopicoline using nickel or palladium catalysis . Additionally, 6-hydroxypicolinamide ligands, which are closely related to 6-bromo-3-hydroxypicolinic acid, can be synthesized from 6-hydroxypicolinic acid and corresponding anilines, indicating that similar methods could potentially be applied to synthesize 6-bromo-3-hydroxypicolinic acid .

Molecular Structure Analysis

The molecular structure of 6-bromo-3-hydroxypicolinic acid can be inferred from studies on similar compounds. For example, cobalt(II) and nickel(II) complexes with 6-bromopicolinic acid have been shown to form octahedral coordination polyhedra with N,O-chelated coordination modes of the ligand . These studies suggest that the bromine and hydroxyl substituents on the picolinic acid ring can significantly influence the coordination chemistry and the resulting molecular structure.

Chemical Reactions Analysis

The reactivity of brominated picolinic acids can be explored through their involvement in various chemical reactions. For example, 6-bromopicolinic acid has been used to form cyclopalladated complexes with N-heterocyclic carbenes and triphenylphosphine, which are active in catalytic applications such as Suzuki coupling reactions . The photolysis of 6-bromopicolinic acid in water leads to products like 6-hydroxypicolinic acid, indicating that the bromine substituent can undergo photodehalogenation .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-bromo-3-hydroxypicolinic acid can be deduced from related compounds. For instance, the solubility and fluorescence of 8-bromo-7-hydroxyquinoline, a compound with a similar bromo-hydroxy substitution pattern, have been characterized, suggesting that 6-bromo-3-hydroxypicolinic acid may also exhibit increased solubility and low fluorescence, which could be advantageous in biological applications . The thermal stability and crystal structures of metal complexes with 6-bromopicolinic acid have been studied, revealing the influence of pH on the formation of polymorphs and pseudopolymorphs, which could be relevant for the crystallization behavior of 6-bromo-3-hydroxypicolinic acid . Additionally, the magnetic properties of copper(II) complexes with 6-bromopicolinic acid have been investigated, showing different types of magnetic behavior depending on the complex structure .

Scientific Research Applications

Photodehalogenation Properties

6-Bromo-3-hydroxypicolinic acid demonstrates significant photodehalogenation properties. Rollet, Richard, and Pilichowski (2006) investigated its photochemistry, revealing its capacity for heterolytic and homolytic photodehalogenation in water and 2-propanol-water mixtures, respectively. This highlights its potential in photochemical reactions and possibly in environmental decontamination processes (Rollet, Richard, & Pilichowski, 2006).

Chelation Behavior and Complex Formation

Research by Yasarawan, Thipyapong, and Ruangpornvisuti (2016) on the chelation behavior of hydroxypicolinic compounds reveals that 6-hydroxypicolinic acid, closely related to 6-Bromo-3-hydroxypicolinic acid, has a preference for forming stable complexes with certain metals. This implies potential applications in metal ion detection and coordination chemistry (Yasarawan, Thipyapong, & Ruangpornvisuti, 2016).

Applications in Organic Synthesis and Catalysis

Bernhardson, Widlicka, and Singer (2019) explored the use of 6-hydroxypicolinamide ligands, derived from 6-hydroxypicolinic acid, in Cu-catalyzed couplings. This suggests that derivatives of 6-Bromo-3-hydroxypicolinic acid could be valuable in facilitating various organic transformations, particularly in copper-catalyzed processes (Bernhardson, Widlicka, & Singer, 2019).

Role in Biodegradation and Environmental Remediation

Zhang, Ji, Xu, Wang, Shen, He, Qiu, and Chen (2019) reported that Rhodococcus sp. PA18 could utilize picolinic acid (a structurally similar compound to 6-Bromo-3-hydroxypicolinic acid) as a carbon source, leading to its degradation and formation of 6-hydroxypicolinic acid. This indicates potential bioremediation applications for 6-Bromo-3-hydroxypicolinic acid in environmental clean-up efforts (Zhang et al., 2019).

Insights from Structural Studies

Studies on cobalt(II) complexes with hydroxyl derivatives of picolinic acids, including 6-hydroxypicolinic acid, have been conducted to understand their structural properties. Kukovec, Popović, Pavlović, and Linarić (2008) analyzed the synthesis and structure of such complexes, providing insights into the coordination modes and conformation of ligands. This research could be significant for designing metal complexes using 6-Bromo-3-hydroxypicolinic acid as a ligand, potentially useful in catalysis, pharmaceuticals, or material science (Kukovec, Popović, Pavlović, & Linarić, 2008).

properties

IUPAC Name

6-bromo-3-hydroxypyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrNO3/c7-4-2-1-3(9)5(8-4)6(10)11/h1-2,9H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSFPFQLFCVKWTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1O)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20623250
Record name 6-Bromo-3-hydroxypyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20623250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-3-hydroxypicolinic acid

CAS RN

321596-58-1
Record name 6-Bromo-3-hydroxypyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20623250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Methyl 6-bromo-3-hydroxypicolinate (26B) (464 mg, 2 mmol) in MeOH (0.5 mL) was added to a solution of LiOH (200 mg in 2 mL water). The reaction mixture was stirred at rt for 2 h. The product precipitated out of solution and was filtered, washed with water, and dried under reduced pressure to provide the desired product 6-bromo-3-hydroxypicolinic acid (55A). 1H NMR (300 MHz, CDCl3): 7.6 (1H, d), 7.32 (1H, d).
Quantity
464 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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